4-[(4-Methoxyphenyl)azo]-morpholine
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Description
Scientific Research Applications
Synthesis and Chemical Structure
4-[(4-Methoxyphenyl)azo]-morpholine is a compound that has been the subject of various synthesis studies. For instance, Tan Bin (2011) explored the synthesis of a closely related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, using a divergent synthetic method, which was characterized by IR, 1H NMR, and MS technologies (Tan Bin, 2011). Additionally, Duan et al. (2014) synthesized a derivative incorporating a morpholine moiety and conducted X-ray analysis to determine its crystal structure (Duan et al., 2014).
Biological Evaluation and Applications
Compounds related to 4-[(4-Methoxyphenyl)azo]-morpholine have been evaluated for various biological applications. A study by Duan et al. (2014) indicated that a derivative had significant molluscicidal effects (Duan et al., 2014). Additionally, the synthesis of a molecule with antiproliferative activity involving a similar compound was reported by Lu et al. (2021), indicating potential applications in cancer treatment (Lu et al., 2021).
Pharmacological Research
In the realm of pharmacological research, compounds with structural similarities to 4-[(4-Methoxyphenyl)azo]-morpholine have been explored. Ning et al. (2017) studied the protective effects of GYY4137, which contains a morpholine group, on testicular injury in rats, suggesting potential therapeutic applications (Ning et al., 2017).
Antimicrobial and Modulating Activity
Morpholine derivatives, like 4-(Phenylsulfonyl) morpholine, were studied for their antimicrobial and modulating activities against various strains by Oliveira et al. (2015), indicating the potential of similar compounds in antimicrobial applications (Oliveira et al., 2015).
properties
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-yldiazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-15-11-4-2-10(3-5-11)12-13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCKVRLENPUDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570111 |
Source
|
Record name | 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)azo]-morpholine | |
CAS RN |
51274-58-9 |
Source
|
Record name | 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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